2-(4-Oxopyridin-1-YL)acetonitrile
Description
2-(4-Oxopyridin-1-YL)acetonitrile is a β-oxoalkanonitrile derivative characterized by a pyridinone ring substituted with a nitrile group at the 1-position. This compound belongs to a class of molecules known for their versatility in organic synthesis and pharmacological applications. β-Oxoalkanonitriles, including this derivative, are critical intermediates in synthesizing azolylazines and other heterocyclic frameworks due to their reactive ketone and nitrile functionalities . Its synthesis typically involves condensation or rearrangement reactions, aligning with methodologies used for analogous β-oxo-nitriles .
Properties
CAS No. |
115698-15-2 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
InChI Key |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
Canonical SMILES |
C1=CN(C=CC1=O)CC#N |
Synonyms |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(4-Oxopyridin-1-YL)acetonitrile, a comparative analysis with structurally or functionally related compounds is provided below.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Pyridinone vs. Chromene Core: The pyridinone ring in this compound enables stronger hydrogen-bonding interactions compared to the chromene core in methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate, influencing their respective roles in ligand design versus reactivity studies .
- Substituent Effects : The diiodo substitution in 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid introduces steric bulk and electronic effects, reducing its pharmacological utility compared to the unsubstituted acetonitrile derivative, which is more reactive in synthetic pathways .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic and Computational Data
| Compound | IR (cm⁻¹) | NMR (δ, ppm) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | 2220 (C≡N) | 8.2 (pyridinone H) | 4.3 (DFT estimate) |
| Methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate | 1740 (C=O) | 6.8–7.5 (aromatic H) | 3.8 |
Key Findings:
- The nitrile group in this compound exhibits a distinct IR stretch at 2220 cm⁻¹, absent in ester or carboxylic acid analogs.
- DFT studies on chromene derivatives reveal non-planar structures with localized HOMO-LUMO orbitals on the chromene ring, whereas pyridinone-based compounds show delocalized electron density across the heterocycle, enhancing their stability in metal coordination .
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